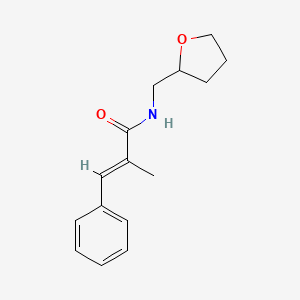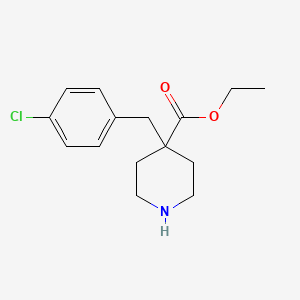
2-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It may also activate certain signaling pathways that are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor alpha. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments is its potential use in the treatment of various diseases. It also has relatively low toxicity and is easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Orientations Futures
There are several future directions for the study of 2-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide. One direction is to further study its mechanism of action and identify potential targets for its use in the treatment of various diseases. Another direction is to study its potential use in combination with other drugs for enhanced therapeutic effects. Finally, there is a need for further studies to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has potential use in various scientific research applications. It has anti-inflammatory, anti-tumor, and anti-oxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. While its mechanism of action is not fully understood, it has relatively low toxicity and is easy to synthesize. There are several future directions for its study, including further understanding its mechanism of action and identifying potential targets for its use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide involves the reaction of 2-methyl-3-phenylacrylaldehyde and tetrahydro-2-furanylmethylamine in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
2-methyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-2-methyl-N-(oxolan-2-ylmethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-12(10-13-6-3-2-4-7-13)15(17)16-11-14-8-5-9-18-14/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,16,17)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLOXBQOWXFAMJ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-benzothiazol-2-yl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5406768.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylhexanamide](/img/structure/B5406773.png)
![4-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5406781.png)
![4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5406787.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5406798.png)

![N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5406807.png)
![ethyl 1-[4-(2-methoxyphenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5406812.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-2-pyridinecarboxamide](/img/structure/B5406820.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5406825.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5406839.png)
![1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5406850.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5406857.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5406866.png)
